molecular formula C12H10FN3O3S B14182163 N-(4-Fluorophenyl)-2-(methanesulfonyl)pyrimidine-5-carboxamide CAS No. 923291-82-1

N-(4-Fluorophenyl)-2-(methanesulfonyl)pyrimidine-5-carboxamide

Cat. No.: B14182163
CAS No.: 923291-82-1
M. Wt: 295.29 g/mol
InChI Key: JPXWHXFMVRVQQL-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-(methanesulfonyl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-(methanesulfonyl)pyrimidine-5-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step usually involves the reaction of the pyrimidine intermediate with methanesulfonyl chloride under basic conditions.

    Attachment of the 4-Fluorophenyl Group: This can be done through a nucleophilic substitution reaction using 4-fluoroaniline.

    Formation of the Carboxamide Group: This step involves the reaction of the intermediate with a suitable amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methanesulfonyl group.

    Reduction: Reduction reactions can occur at the carboxamide group.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-(methanesulfonyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-(methanesulfonyl)pyrimidine-5-carboxamide
  • N-(4-Bromophenyl)-2-(methanesulfonyl)pyrimidine-5-carboxamide
  • N-(4-Methylphenyl)-2-(methanesulfonyl)pyrimidine-5-carboxamide

Uniqueness

N-(4-Fluorophenyl)-2-(methanesulfonyl)pyrimidine-5-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

923291-82-1

Molecular Formula

C12H10FN3O3S

Molecular Weight

295.29 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-methylsulfonylpyrimidine-5-carboxamide

InChI

InChI=1S/C12H10FN3O3S/c1-20(18,19)12-14-6-8(7-15-12)11(17)16-10-4-2-9(13)3-5-10/h2-7H,1H3,(H,16,17)

InChI Key

JPXWHXFMVRVQQL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=N1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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